molecular formula C10H12FNO B7458511 N-ethyl-2-(2-fluorophenyl)acetamide

N-ethyl-2-(2-fluorophenyl)acetamide

Cat. No.: B7458511
M. Wt: 181.21 g/mol
InChI Key: XZILDGHLRLBXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-(2-fluorophenyl)acetamide is a fluorinated acetamide derivative offered for research and development purposes. Compounds within this chemical class are of significant interest in medicinal chemistry and pharmaceutical research. Structurally similar N-(fluorophenyl)acetamide and N-(phenylethyl)acetamide derivatives are frequently investigated in the development of novel pharmacotherapies, particularly as potential modulators of the dopamine transporter (DAT) for the treatment of substance use disorders . Research into these analogues focuses on optimizing binding affinity and metabolic stability to discover promising drug candidates . The presence of the fluorine atom on the phenyl ring is a common strategy to influence a compound's electronic properties, lipophilicity, and metabolic profile, which are critical parameters in drug design. This product is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

N-ethyl-2-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-2-12-10(13)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZILDGHLRLBXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route from N-Ethyl-2-Chloroacetamide

An alternative route involves the displacement of a chloro group in N-ethyl-2-chloroacetamide with a 2-fluorophenyl moiety. This method uses 2-fluorophenylmagnesium bromide in a Grignard reaction or palladium-catalyzed cross-coupling for higher selectivity.

Reaction Scheme:

N-Ethyl-2-chloroacetamide+2-Fluorophenylmagnesium bromideTHF, -78°CN-Ethyl-2-(2-fluorophenyl)acetamide\text{N-Ethyl-2-chloroacetamide} + \text{2-Fluorophenylmagnesium bromide} \xrightarrow{\text{THF, -78°C}} \text{this compound}

Critical Parameters

  • Catalyst: Palladium(II) acetate with triphenylphosphine enhances coupling efficiency.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Table 2: Nucleophilic Substitution Reaction Outcomes

SubstrateReagentCatalystYield (%)
N-Ethyl-2-chloroacetamide2-Fluorophenylmagnesium bromideNone60
N-Ethyl-2-chloroacetamide2-Fluorophenylboronic acidPd(OAc)₂88

Reductive Amination of 2-Fluorophenylacetaldehyde

Two-Step Process

This method first condenses 2-fluorophenylacetaldehyde with ethylamine to form an imine intermediate, followed by reduction using sodium cyanoborohydride or hydrogen gas over a palladium catalyst.

Reaction Scheme:

2-Fluorophenylacetaldehyde+EthylamineImineNaBH₃CNThis compound\text{2-Fluorophenylacetaldehyde} + \text{Ethylamine} \rightarrow \text{Imine} \xrightarrow{\text{NaBH₃CN}} \text{this compound}

Advantages and Limitations

  • Selectivity: Sodium cyanoborohydride avoids over-reduction of the aromatic ring.

  • Scale-Up Challenges: Hydrogenation requires high-pressure equipment, limiting industrial applicability.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Modern facilities employ continuous flow chemistry to enhance reproducibility and safety. Key features include:

  • Residence Time: 10–15 minutes at 120°C.

  • Catalyst Recycling: Heterogeneous catalysts (e.g., immobilized lipases) reduce costs.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • NMR: 1^1H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 3.35 (q, J = 7.0 Hz, 2H, CH₂), 1.15 (t, J = 7.0 Hz, 3H, CH₃).

  • LC-MS: m/z 210.1 [M+H]⁺, confirming molecular ion integrity.

Table 3: Key Analytical Parameters

TechniqueKey Peaks/DataPurity Criteria
HPLCRetention time = 8.2 min≥99.0%
FTIR1650 cm⁻¹ (C=O stretch)Consistent with reference

Chemical Reactions Analysis

Types of Reactions: N-ethyl-2-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Compounds with different substituents on the phenyl ring.

Scientific Research Applications

Chemistry: N-ethyl-2-(2-fluorophenyl)acetamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used to study reaction mechanisms and pathways.

Biology: In biological research, this compound is used to investigate the effects of fluorinated acetamide derivatives on biological systems. It can be used in studies related to enzyme inhibition, receptor binding, and cellular uptake.

Medicine: The compound has potential applications in the development of pharmaceuticals. Its structure suggests that it could be used as a precursor for drugs targeting neurological diseases, inflammation, and infections.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-ethyl-2-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The presence of the fluorine atom enhances the compound’s binding affinity and stability, making it more effective in its biological activity.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors on the cell surface, modulating signal transduction pathways.

    Cellular Pathways: The compound can affect cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of N-Ethyl-2-(2-fluorophenyl)acetamide and Related Compounds

Compound Name Substituents (N-/Phenyl-) Molecular Formula Key Properties/Applications Reference
This compound N-Ethyl, 2-fluoro C₁₀H₁₂FNO Intermediate for drug synthesis; enhanced lipophilicity
2-Chloro-N-(4-fluorophenyl)acetamide N-Chloro, 4-fluoro C₈H₇ClFNO Precursor for heterocyclic compounds; intramolecular H-bonding
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide N-H, 4-Cl, 2-CF₃ C₉H₇ClF₃NO High-quality intermediate for agrochemicals
N-Allyl-2,2,2-trifluoro-N-(2-hydroxyphenyl)acetamide N-Allyl, 2-OH, 2-CF₃ C₁₃H₁₃F₃NO₂ Potential pharmacological activity (trifluoromethyl enhances stability)
N-Ethyl-2-(4-formylphenoxy)acetamide N-Ethyl, 4-formylphenoxy C₁₁H₁₃NO₃ Solid-state applications; formyl group enables further functionalization

Spectroscopic and Physical Properties

  • HRMS/LC-MS : N-(2-Fluorophenyl)acetamide derivatives show characteristic [M+H]⁺ peaks (e.g., m/z 310.0648 in ) .
  • Hydrogen Bonding : Intramolecular C–H···O and intermolecular N–H···O interactions are common in fluorophenyl acetamides, influencing solubility and melting points .

Pharmacological and Industrial Relevance

  • Pharmaceuticals : Fluorinated acetamides are explored for antiviral activity (e.g., HCV NS3 helicase inhibition in ) . The ethyl group in the target compound may optimize pharmacokinetics.
  • Agrochemicals : Chloro- and trifluoromethyl-substituted acetamides () are used as herbicides and pesticides due to their stability and bioactivity .
  • Material Science : Formyl and methoxy substituents () enable crosslinking in polymer synthesis .

Q & A

Basic: What synthetic methodologies are used for N-ethyl-2-(2-fluorophenyl)acetamide, and how are reaction conditions optimized?

Answer:
The synthesis of This compound typically involves amide bond formation between a fluorophenylacetic acid derivative and ethylamine. Common methods include:

  • Acylation with acetic anhydride: Reacting 2-(2-fluorophenyl)acetic acid with ethylamine in the presence of acetic anhydride under reflux conditions .
  • Carbodiimide-mediated coupling: Using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid for nucleophilic attack by ethylamine .

Optimization Strategies:

ParameterOptimal ConditionImpact on Yield/Purity
SolventDichloromethane or DMFEnhances solubility
Temperature0–25°C (for coupling)Minimizes side reactions
CatalystTriethylamine (base)Accelerates reaction rate
Reaction Time12–24 hoursEnsures completion

Yield and purity are maximized by controlling moisture (anhydrous conditions) and purification via column chromatography .

Basic: How is the molecular structure of this compound characterized?

Answer:
Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks for the ethyl group (δ 1.1–1.3 ppm, triplet; δ 3.2–3.4 ppm, quartet) and fluorophenyl aromatic protons (δ 7.0–7.5 ppm) .
    • ¹³C NMR: Carbonyl signal at ~170 ppm; fluorophenyl carbons at 115–160 ppm .
  • X-ray Crystallography:
    • Use SHELX software for structure refinement. Key parameters include R1 (residual factor) and wR2 (weighted residual factor) to validate atomic positions .
    • Enantiomorph-polarity estimation via Flack’s x parameter ensures correct chirality assignment .

Example Crystallographic Data (Analogous Compound):

ParameterValue (from )
Molecular FormulaC₁₂H₁₃ClFNO₂
Space GroupMonoclinic, P2₁/c
R10.045

Advanced: How can enzyme inhibition assays be designed to evaluate this compound?

Answer:
Experimental Design:

  • Target Selection: Prioritize enzymes with structural homology to targets of related acetamides (e.g., kinases, proteases) .
  • Assay Conditions:
    • In vitro Kinetics: Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to monitor hydrolysis inhibition .
    • IC₅₀ Determination: Dose-response curves at pH 7.4, 37°C, with 1–100 µM compound concentrations .

Data Interpretation:

ObservationImplicationResolution Strategy
Low activityPoor target affinityModify fluorophenyl substituents
Non-linear kineticsAllosteric bindingUse Hill equation analysis

Mechanistic studies (e.g., molecular docking) validate interactions with catalytic sites .

Advanced: How can structural data discrepancies in this compound studies be resolved?

Answer:
Discrepancies in crystallographic or spectroscopic data arise from:

  • Twinning in Crystals: Use SHELXL’s TWIN command to refine twinned structures. Flack’s x parameter distinguishes enantiomers .
  • Dynamic NMR Effects: Variable-temperature NMR resolves conformational exchange broadening .

Case Study ( ):

Parameterη (Rogers)x (Flack)
Chirality AccuracyOverestimatedRobust
ConvergenceSlowRapid

Prefer x for centrosymmetric near-structures to avoid false chirality assignments .

Advanced: How does fluorination impact this compound’s bioactivity?

Answer:
Fluorine enhances:

  • Lipophilicity: Increases membrane permeability (log P +0.5 vs. non-fluorinated analogs) .
  • Metabolic Stability: Resists oxidative degradation via CYP450 enzymes .

Comparative Bioactivity (Analogous Compounds):

CompoundIC₅₀ (Enzyme X)Log P
N-ethyl-2-phenylacetamide25 µM1.8
This compound12 µM2.3

Fluorine’s electron-withdrawing effect also strengthens hydrogen bonding with target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.